5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol
Description
5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of triazoles It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Properties
IUPAC Name |
3-phenyl-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVLMVJJZIJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359207 | |
| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-08-3 | |
| Record name | 2,4-Dihydro-5-phenyl-4-propyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Potassium Dithiocarbazinate
Reagents :
- Propionyl hydrazide (1.0 equiv)
- Carbon disulfide (1.5 equiv)
- Potassium hydroxide (1.5 equiv)
- Ethanol (solvent)
Procedure :
Propionyl hydrazide is reacted with carbon disulfide in ethanol under alkaline conditions (KOH) at 25°C for 16–18 hours. The potassium dithiocarbazinate intermediate precipitates upon addition of diethyl ether and is filtered without further purification.
Key Observations :
- Excess carbon disulfide ensures complete conversion of the hydrazide.
- Anhydrous ethanol minimizes side reactions.
Cyclization to 1,2,4-Triazole-3-thiol
Reagents :
- Potassium dithiocarbazinate (1.0 equiv)
- Hydrazine hydrate (2.0 equiv)
- Water (solvent)
Conditions :
Reflux at 100°C for 3–4 hours, followed by acidification with HCl to pH 2–3.
Yield : 42–58% after recrystallization (propan-2-ol).
Mechanistic Insight :
Cyclization proceeds via nucleophilic attack of hydrazine on the thiocarbonyl group, releasing H₂S and forming the triazole ring. The propyl group at the 4-position originates from the propionyl hydrazide precursor.
Alternative Route: Alkylation of Preformed Triazole-thiol
For higher regioselectivity, post-cyclization alkylation is employed to introduce the propyl group:
Synthesis of 4-Amino-5-phenyl-1,2,4-triazole-3-thiol
Starting Material : Benzoic acid hydrazide.
Reagents :
- Carbon disulfide, KOH, hydrazine hydrate (as in Section 1).
Outcome :
4-Amino-5-phenyl-1,2,4-triazole-3-thiol is obtained (m.p. 198–200°C).
Propylation via Nucleophilic Substitution
Reagents :
- 4-Amino-triazole-thiol (1.0 equiv)
- 1-Bromopropane (1.2 equiv)
- K₂CO₃ (1.5 equiv)
- DMF (solvent)
Conditions :
Heated at 80°C for 12 hours.
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Characterization :
- IR : Loss of -SH stretch (~2550 cm⁻¹), appearance of C-S-C at 690 cm⁻¹.
- ¹H NMR : δ 0.9 (t, 3H, CH₃), 1.6 (sextet, 2H, CH₂), 3.2 (t, 2H, N-CH₂).
Optimization Strategies for Industrial Scalability
Continuous Flow Synthesis
Advantages :
- Enhanced heat/mass transfer reduces reaction time (1–2 hours vs. 16 hours).
- Higher purity (>95%) by minimizing intermediate degradation.
Parameters :
- Tubular reactor (stainless steel, 100°C, 10 bar).
- Residence time: 30 minutes.
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Water | 80.1 | 58 | 92 |
| Ethanol | 24.3 | 45 | 88 |
| DMF | 36.7 | 62 | 90 |
Water remains optimal due to compatibility with hydrazine hydrate and ease of acidification.
Analytical Validation of Synthetic Products
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC Conditions : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm.
- Retention Time : 6.8 minutes (purity >98%).
Challenges and Mitigation
Competing Tautomerism
The thione-thiol equilibrium complicates spectral interpretation. Solution : Conduct dynamic NMR at -40°C to stabilize the thiol form.
Byproduct Formation During Alkylation
Propyl bromide may over-alkylate the triazole ring. Solution : Use controlled stoichiometry (1.2 equiv alkylating agent) and phase-transfer catalysts (TBAB).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization (Section 1) | 58 | 92 | Moderate |
| Alkylation (Section 2) | 70 | 98 | High |
Post-cyclization alkylation offers superior yield and purity, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with enhanced properties for various applications.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, in vitro studies have demonstrated its effectiveness against pathogens such as Escherichia coli and Candida albicans .
Mechanisms of Action
The compound's thiol group allows it to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. It can modulate the activity of enzymes like glutathione peroxidase and superoxide dismutase, influencing cellular processes such as apoptosis and proliferation.
Medical Applications
Potential Drug Development
Due to its ability to interact with multiple biological targets, this compound has been investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory conditions. Studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing that specific modifications to the triazole structure significantly enhanced their anticancer properties. The findings suggest that these derivatives could serve as leads for new anticancer therapies .
Industrial Applications
Catalyst Development
In industrial settings, this compound is utilized in developing new materials with unique properties. Its ability to form stable complexes with metal ions makes it valuable in catalyst design for chemical reactions.
Mechanism of Action
The mechanism of action of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Comparison: Compared to similar compounds, 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.
Overview of the Compound
This compound features a triazole ring that plays a crucial role in its biological interactions. The presence of a thiol group enhances its reactivity and ability to form disulfide bonds with proteins, particularly those containing cysteine residues. This interaction is pivotal in modulating enzyme activity and influencing various cellular processes.
Biochemical Interactions
The compound interacts with several enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase. These interactions are primarily facilitated by the thiol group, which can influence the activity of metalloenzymes by acting as a ligand for metal ions.
Cellular Effects
This compound has been shown to affect cell signaling pathways related to apoptosis and proliferation. It can activate the MAPK/ERK pathway, promoting cell growth while also inducing apoptosis through caspase activation.
Molecular Mechanism
At the molecular level, this compound binds to biomolecules such as DNA and proteins, altering their structure and function. It influences gene expression by interacting with transcription factors and regulatory proteins.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its efficacy has been demonstrated through susceptibility tests using agar-well diffusion methods .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 25 µg/mL |
Case Studies
- Antifungal Activity : A study reported the synthesis of novel derivatives of this compound that showed enhanced antifungal properties compared to traditional agents. The derivatives were tested against multiple fungal strains with promising results .
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways. The activation of caspases was observed, indicating its potential as an anticancer agent .
Dosage Effects in Animal Models
Dosage studies reveal that low concentrations of this compound enhance antioxidant defenses and promote cell survival. Conversely, higher doses can lead to oxidative stress and DNA damage. A specific dosage range is necessary to achieve therapeutic effects without toxicity.
Stability and Environmental Factors
The stability of this compound under laboratory conditions is notable; however, it may degrade under extreme temperatures or pH levels. Long-term exposure studies indicate sustained biological effects over time, including persistent alterations in gene expression and signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves sequential reactions such as acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization. For example, in analogous compounds, NaOH (7% solution) is used to facilitate cyclization under reflux, followed by neutralization with acetic acid to precipitate the product . Purification via recrystallization (e.g., using propan-2-ol) and validation via HPLC with diode-array detection ensures purity .
- Key Variables : Solvent choice (ethanol, methanol), reaction time (1–2 hours), and temperature (reflux conditions) significantly impact yield .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- 1H NMR Spectroscopy : Assigns protons in the triazole ring, propyl chain, and phenyl group. For example, the propyl group shows characteristic triplet and multiplet signals between δ 0.8–1.6 ppm .
- IR Spectroscopy : Confirms the presence of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₁H₁₂N₃S) with deviations <0.3% .
Q. What solvent systems are suitable for recrystallizing this compound?
- Recrystallization Protocols : Propan-2-ol is commonly used due to its polarity and ability to dissolve the compound at elevated temperatures while allowing gradual crystal formation upon cooling . Alternative solvents like ethanol or diethyl ether may require optimization based on substituent hydrophobicity .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodology :
- Target Selection : Prioritize enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (COX-2) based on structural analogs showing inhibitory activity .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, triazole-thiol derivatives exhibit binding affinities via hydrogen bonding with catalytic residues (e.g., Tyr355 in COX-2) .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors and validate via in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data for triazole-thiol derivatives?
- Case Study : Discrepancies in NMR signals may arise from tautomerism (e.g., thione-thiol equilibrium). Use dynamic NMR or low-temperature experiments to stabilize tautomers and assign peaks unambiguously .
- Cross-Validation : Combine multiple techniques (e.g., LC-MS for molecular weight confirmation, IR for functional groups) to reconcile conflicting data .
Q. How can ADME analysis guide the development of this compound as a drug candidate?
- In Silico Tools :
- Lipophilicity : Calculate logP values (e.g., ~3.2 for analogs) to assess membrane permeability .
- Metabolic Stability : Use CYP450 inhibition assays to predict hepatic clearance. For example, triazole-thiols often show moderate CYP3A4 affinity, requiring structural tweaks to reduce toxicity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
